molecular formula C16H23N3O3S B2625249 1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole CAS No. 736188-82-2

1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole

Cat. No.: B2625249
CAS No.: 736188-82-2
M. Wt: 337.44
InChI Key: SHSGOWFHHKDIGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole has several scientific research applications, including:

    Proteomics Research: It is used as a reagent in the study of protein structures and functions.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Studies: It is used in various biological assays to study cellular processes and molecular interactions.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The benzodiazole core can interact with nucleic acids and other biomolecules, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-benzimidazole: Similar in structure but with a benzimidazole core instead of a benzodiazole core.

    1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-indazole: Similar in structure but with an indazole core.

Uniqueness

1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine-4-sulfonyl group enhances its solubility and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-(1-butyl-2-methylbenzimidazol-5-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-3-4-7-19-13(2)17-15-12-14(5-6-16(15)19)23(20,21)18-8-10-22-11-9-18/h5-6,12H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSGOWFHHKDIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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